molecular formula C19H19N3O3 B6318519 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 155048-23-0

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6318519
CAS RN: 155048-23-0
M. Wt: 337.4 g/mol
InChI Key: LZDXCLDQMUGVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (DMPPM) is an organic compound that has been used as a research tool in laboratories for a variety of scientific applications. DMPPM is a synthetic compound that has been studied for its potential applications in biochemistry, physiology, and pharmacology. DMPPM has been found to possess a number of unique properties, including its ability to interact with receptors, enzymes, and other proteins in the body. Additionally, DMPPM has been found to have a wide range of effects on the body, from altering the activity of certain enzymes to blocking certain receptors.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. In biochemistry, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used to study the interactions between proteins and other molecules, as well as to investigate the structure and function of enzymes. In pharmacology, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of certain drugs. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in physiology to study the effects of certain hormones on the body.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not well understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine interacts with a variety of proteins, enzymes, and receptors in the body. Specifically, it is thought that 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine binds to certain receptors, such as the serotonin receptor 5-HT2C, and alters their activity. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to inhibit certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, studies have shown that 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can have a variety of effects on the body. For example, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to increase the activity of certain enzymes, such as acetylcholinesterase, as well as to inhibit the activity of certain receptors, such as the serotonin receptor 5-HT2C. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have an effect on the body’s hormones, as well as its immune system.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. Firstly, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to be relatively stable, meaning that it can be stored for long periods of time without significant degradation. Furthermore, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with a variety of proteins, enzymes, and receptors in the body, making it a useful tool for studying the effects of drugs and hormones on the body.
However, there are also some limitations to the use of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. Firstly, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively new, meaning that there is still a lack of knowledge about its effects on the body. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a number of side effects, such as nausea, dizziness, and headaches, which may limit its use in certain experiments.

Future Directions

The potential future directions for 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are numerous. Firstly, further research could be conducted to better understand the biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine on the body. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. For example, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be studied as a potential treatment for certain diseases, such as depression and anxiety. Additionally, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be studied as a potential treatment for certain neurological disorders, such as Parkinson’s disease. Finally, further research could be conducted to investigate the potential interactions between 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and other drugs, as well as to investigate the potential side effects of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine.

Synthesis Methods

The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a multi-step process that involves the use of several different organic compounds. The first step is the synthesis of the starting material, which is a compound known as 4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidine (DMPP). This compound is synthesized by reacting 2,4-dimethoxyphenylboronic acid with 4-methoxyphenylboronic acid in the presence of a base, such as potassium carbonate. The resulting compound is then reacted with an amine, such as aniline, to form the desired product, 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-13-6-4-12(5-7-13)16-11-17(22-19(20)21-16)15-9-8-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXCLDQMUGVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

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